![molecular formula C14H19N B12582518 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine CAS No. 646450-01-3](/img/structure/B12582518.png)
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
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Overview
Description
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the base-catalyzed intramolecular cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide in an aqueous medium. The reaction conditions include heating the reaction mixture to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrrolidine structures, including 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine, exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted the synthesis of thiazole-integrated pyrrolidinones, which showed remarkable activity against colon carcinoma HCT-15 cells, suggesting that modifications in the pyrrolidine structure can enhance biological activity .
Hair Growth Promotion
Another notable application is in the treatment of alopecia. Pyrrolidine derivatives have been explored for their ability to promote hair growth. A patent describes a method involving the administration of pyrrolidine derivatives to treat different forms of alopecia, including male pattern baldness and alopecia due to chemotherapy . The mechanism is believed to involve interactions with FKBP-type immunophilins, which play a role in cellular signaling pathways related to hair follicle development.
Synthesis and Chemical Applications
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, metal-free methods have been developed for synthesizing gem-difluorinated heterocycles from pyrrolidine derivatives . This synthetic versatility is crucial for developing new materials with specific properties.
Catalytic Applications
Pyrrolidine derivatives have also been utilized in catalytic processes. They can act as ligands in transition metal catalysis, facilitating reactions such as C-C bond formation. Studies have shown that the presence of specific substituents on the pyrrolidine ring can influence the stereoselectivity and yield of these reactions .
Case Studies
Study | Application | Findings |
---|---|---|
Cancer Treatment | Anticancer Activity | Compounds displayed significant cytotoxicity against HCT-15 cells; structure-activity relationship (SAR) studies indicated that specific modifications enhance efficacy. |
Alopecia Treatment | Hair Growth Promotion | Pyrrolidine derivatives effectively promoted hair growth in animal models; mechanisms involve FKBP-type immunophilin interactions. |
Synthetic Chemistry | Synthesis of Heterocycles | Developed efficient routes for synthesizing gem-difluorinated heterocycles using this compound as a starting material. |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenyl-2-propen-1-ol
- N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine
- Indole derivatives
Uniqueness
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a pyrrolidine ring substituted with a phenylpropene moiety, suggests a diverse range of interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methodologies, including multi-component reactions and cyclization techniques. These synthetic routes often involve the use of catalysts and specific reagents to facilitate the formation of the desired pyrrolidine structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi:
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
8a | Staphylococcus aureus | 25 |
8b | E. coli | 50 |
8c | C. albicans | 20 |
The presence of electron-donating groups, such as methoxy or methyl substituents, was found to enhance the antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against microbial strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study focusing on similar pyrrolidine derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (T47D) and hepatoma (Huh7) cells. The IC50 values for these compounds were reported as follows:
Cell Line | IC50 (µg/mL) |
---|---|
T47D | 5.0 |
Huh7 | 10.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and tubulin polymerization inhibition .
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives for their anticancer activity. The study found that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms. The docking scores indicate strong binding interactions, which correlate with the observed biological activities .
Properties
CAS No. |
646450-01-3 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-methyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-13-9-11-15(12-13)10-5-8-14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
RXLQHNQGELJGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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